7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid
Overview
Description
The compound 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid is a derivative of cephalosporin, a class of β-lactam antibiotics. These compounds are characterized by their 3-cephem nucleus and are known for their antibacterial properties. The specific compound mentioned is not directly described in the provided papers, but it is related to the cephalosporins discussed therein.
Synthesis Analysis
The synthesis of related cephalosporin compounds involves a chemoenzymatic process. For instance, the preparation of 7-amino-3-[Z-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid includes the removal of para-methoxybenzyl by trichloroacetic acid and the cleavage of the phenylacetyl E-isomer by immobilized penicillin acylase enzyme . This process highlights the importance of enzymatic reactions in the synthesis of cephalosporin derivatives, which could be applicable to the synthesis of 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid.
Molecular Structure Analysis
The molecular structure of cephalosporins is crucial for their antibacterial activity. The core structure, the 3-cephem nucleus, is modified with various substituents to enhance activity and pharmacokinetic properties. Although the exact molecular structure analysis of 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid is not provided, the related structures in the papers suggest that modifications at the 7-amino position and the 3-position with different substituents can significantly impact the compound's activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cephalosporin derivatives are complex and often require specific conditions for optimal yields. For example, the E-isomer of a related compound could be reduced to less than 0.2% by salt formation, which is a critical step for achieving the desired isomer purity . The reactivity of the thiomethyl group in the compound of interest would be similar to the methylthio derivatives mentioned in the papers, which are key intermediates in the synthesis of active cephalosporin compounds .
Physical and Chemical Properties Analysis
Cephalosporin derivatives exhibit a range of physical and chemical properties that are influenced by their molecular structure. The papers do not provide specific details on the physical and chemical properties of 7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid. However, they do mention that the antibacterial activity and oral bioavailability of these compounds can be significantly affected by the substituents attached to the cephem nucleus . The solubility, stability, and reactivity of these compounds are critical for their function as antibiotics.
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including cephems, can act as microbial inhibitors, affecting microbes like E. coli and S. cerevisiae. These acids can damage the cell membrane, alter membrane properties, and decrease microbial internal pH. This understanding aids in developing strategies to enhance microbial robustness in industrial processes (Jarboe et al., 2013).
Applications in Solvent Development
The recovery of carboxylic acids, such as cephems, from diluted aqueous streams through liquid-liquid extraction (LLX) is pivotal in producing bio-based plastics. Solvent developments for LLX of carboxylic acids have seen significant advancements, including the use of ionic liquids and other complexating agents. These developments are crucial for the economic feasibility of processes involving carboxylic acids (Sprakel & Schuur, 2019).
Carboxylic Acid Bioisosteres in Drug Design
The carboxylic acid group, as found in cephems, plays a crucial role in the pharmacophore of numerous drugs. However, associated toxicity and metabolic stability issues lead researchers to explore bioisosteres, which can improve pharmacological profiles. This research is fundamental for modern drug design, demonstrating the importance of carboxylic acids and their derivatives in medicinal chemistry (Horgan & O’ Sullivan, 2021).
Carboxylic Ester Hydrolases in Bacteria
Carboxylic ester hydrolases (CEHs) are crucial in hydrolyzing carboxylic esters to produce alcohol and acid. These enzymes are found across all life domains and have significant industrial applications. The diverse structural architecture and substrate specificity of CEHs, as well as their potential in protein engineering, underscore the importance of carboxylic acids in biological systems (Oh et al., 2019).
properties
IUPAC Name |
(6R,7R)-7-amino-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S2/c1-15-10(12-13-14-15)21-3-4-2-20-8-5(11)7(17)16(8)6(4)9(18)19/h5,8H,2-3,11H2,1H3,(H,18,19)/t5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTQHTOXGKVJPN-SVGQVSJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701105488 | |
Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701105488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3-(1-methyltetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid | |
CAS RN |
24209-38-9 | |
Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24209-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6R,7R)-7-Amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701105488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R-trans)-7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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